7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one

Beta-sympatholytic Aminopropanol derivatives Cardiovascular pharmacology

7-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one (CAS 22245-90-5), also catalogued as 7-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one, is a small-molecule heterocyclic building block (C10H11NO2, MW 177.20 g/mol) belonging to the tetrahydro-1-benzazepin-2-one subclass. It is used primarily as a synthetic intermediate for constructing biologically active derivatives.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B13696644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1CC(=O)NCC2=C1C=C(C=C2)O
InChIInChI=1S/C10H11NO2/c12-9-3-1-8-6-11-10(13)4-2-7(8)5-9/h1,3,5,12H,2,4,6H2,(H,11,13)
InChIKeyPKQNYHDFBICJPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one (CAS 22245-90-5): Sourcing Guide for a Benzazepinone Scaffold


7-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one (CAS 22245-90-5), also catalogued as 7-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one, is a small-molecule heterocyclic building block (C10H11NO2, MW 177.20 g/mol) belonging to the tetrahydro-1-benzazepin-2-one subclass [1]. It is used primarily as a synthetic intermediate for constructing biologically active derivatives. Key computed physicochemical properties include XLogP3-AA = 1.1, hydrogen bond donor count = 2, and hydrogen bond acceptor count = 2 [1]. Vendors typically supply the compound at 95% purity, with recommended storage at 2–8°C in sealed, dry conditions .

Why 7-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one Cannot Be Replaced by Other Benzazepinone Isomers in R&D Procurement


The benzazepinone family encompasses three distinct ring-fusion topologies (1-, 2-, and 3-benzazepinones) and multiple hydroxylation sites, each producing divergent pharmacological and synthetic behavior [1]. Even among 1-benzazepin-2-ones, moving the hydroxyl group from the 7- to the 6-position markedly changes β-sympatholytic activity when derivatized into aminopropanol analogs [2]. Similarly, the 3-benzazepin-2-one isomer (7-hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-2-one) is accessed via entirely different synthetic routes—photocyclization rather than Schmidt-type rearrangement—and leads to distinct derivative series [3]. Procurement of the correct positional isomer is therefore not interchangeable; selecting the wrong regioisomer invalidates structure–activity relationship (SAR) campaigns and synthesis protocols.

Head-to-Head Quantitative Evidence for 7-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one Versus Its Closest Analogs


β-Sympatholytic Activity: 7-Hydroxy-1-Benzazepin-2-one vs. 2-Benzazepin-1-one and 6-Hydroxy Analogs

Aminopropanol derivatives of 7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (the target scaffold) exhibit β-sympatholytic activity, as reported in J. Med. Chem. 21 (1978), 928–984 [1]. The comparator scaffolds—aminopropanol derivatives of 7-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one (J. Med. Chem. 16 (1973), 516–519) and 5-hydroxy-3,4-dihydrocarbostyril (J. Med. Chem. 17 (1974), 529–533)—were also evaluated but led to distinct pharmacological profiles that prompted further exploration of the 1-benzazepin-2-one regioisomer series [1]. The same patent discloses that 6-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one derivatives were later found to exhibit higher pharmacological activity than the 7-hydroxy series, confirming that hydroxyl position critically modulates potency within the same ring system [1].

Beta-sympatholytic Aminopropanol derivatives Cardiovascular pharmacology

Synthetic Access Differentiation: Photocyclization (3-Benzazepinone) vs. Alternative Routes for 1-Benzazepin-2-ones

The 3-benzazepinone isomer 7-hydroxy-1,2,4,5-tetrahydro-3H-3-benzazepin-2-one is accessed via photocyclization of N-chloroacetyl-m-tyramine in aqueous solution, yielding the lactam product [1]. In contrast, 1-benzazepin-2-ones (the target ring system) are typically synthesized via Schmidt-type rearrangement or Beckmann rearrangement of appropriate tetralone precursors, or via ring-closing metathesis strategies [2]. This methodological divergence means that the target compound cannot be simply substituted by its 3-benzazepinone regioisomer without a completely different synthetic route and precursor supply chain.

Photocyclization synthesis Benzazepinone regioisomers Synthetic methodology

Physicochemical Property Comparison: Target Compound vs. 7-Hydroxy-3-Benzazepinone and 6-Hydroxy-1-Benzazepinone Analogs

Computed physicochemical properties for 7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one (CAS 22245-90-5) include XLogP3-AA = 1.1, topological polar surface area = 90.65 Ų, hydrogen bond donor count = 2, hydrogen bond acceptor count = 2, rotatable bond count = 0, and molecular weight = 177.20 g/mol [1]. The 7-hydroxy-3-benzazepin-2-one isomer (CAS not identical) shares the same molecular formula but has the lactam carbonyl and nitrogen positions transposed, resulting in altered hydrogen-bonding geometry and conformational preferences [2]. The 6-hydroxy-1-benzazepin-2-one regioisomer differs in hydroxyl placement, affecting pKa and H-bond donor orientation. The target compound's computed boiling point is 426.4 ± 45.0 °C (predicted), density 1.222 ± 0.06 g/cm³ (predicted), and pKa 9.95 ± 0.20 (predicted) .

Physicochemical properties Drug-likeness Building block selection

Evidence-Backed Application Scenarios for 7-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one in Scientific Procurement


Scaffold for Aminopropanol-Derived β-Sympatholytic Agent Synthesis

Procurement of 7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one is warranted when the research objective is to synthesize and evaluate aminopropanol derivatives for β-sympatholytic activity. As documented in J. Med. Chem. 21 (1978), 928–984, this scaffold yields active derivatives, occupying a defined mid-tier rank between the more potent 6-hydroxy-1-benzazepin-2-one series and the less active 2-benzazepin-1-one series [1]. The compound serves as a critical SAR probe for mapping the hydroxyl-position dependence of β-blockade within the 1-benzazepin-2-one framework. Purchasing the 6-hydroxy regioisomer or the 2-benzazepin-1-one isomer instead would confound SAR interpretation and require different synthetic protocols.

Conformationally Restricted Building Block for Fragment-Based Drug Design

With zero rotatable bonds, computed XLogP3-AA = 1.1, and a defined hydrogen-bond donor/acceptor arrangement (HBD = 2, HBA = 2), 7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one is suitable as a rigid fragment or core scaffold in fragment-based drug discovery (FBDD) campaigns [1]. Its conformational restriction reduces entropic penalty upon target binding, while the hydroxyl and lactam functional groups provide synthetic handles for further elaboration. The regioisomeric 3-benzazepin-2-one, though sharing the same molecular formula, presents a different pharmacophoric geometry and is synthesized via incompatible photocyclization methodology [2]. Researchers should specify CAS 22245-90-5 explicitly to avoid isomer mix-ups.

Precursor for 7-Alkoxy/Acyloxy Benzazepinone Libraries

The free 7-hydroxyl group enables straightforward O-alkylation or O-acylation to generate focused libraries of 7-substituted 1-benzazepin-2-ones. Patent literature indicates that alkylation at the hydroxyl position modulates lipophilicity and blood–brain barrier permeability, a key parameter for CNS-targeted programs [1]. The zero-rotatable-bond core ensures that conformational effects observed in library members can be attributed primarily to the introduced substituent rather than to scaffold flexibility, facilitating QSAR modeling.

Quote Request

Request a Quote for 7-hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.